molecular formula C8H5BrN2O B1525745 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1194375-12-6

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1525745
CAS No.: 1194375-12-6
M. Wt: 225.04 g/mol
InChI Key: DDCSWBYPSZSEHW-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a brominated heterocyclic aromatic organic compound It is characterized by the presence of an imidazo[1,2-a]pyridine core structure with a bromine atom at the 8th position and a formyl group at the 2nd position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazo[1,2-a]pyridine derivatives.

  • Bromination: The imidazo[1,2-a]pyridine core is brominated at the 8th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

  • Formylation: The brominated intermediate undergoes formylation at the 2nd position using reagents like formyl chloride or formic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the formyl group, to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Derivatives with different functional groups at the bromine position.

Biochemical Analysis

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, this compound can modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival . These effects on cell signaling can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins . This covalent modification can inhibit enzyme activity or alter protein function. Additionally, the compound can act as an electrophile, reacting with nucleophilic DNA bases and potentially causing DNA damage . This DNA damage can trigger cellular responses such as cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. The compound is relatively stable when stored at low temperatures (0-8°C), but it can degrade over time when exposed to light and air . In vitro studies have shown that the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity and apoptosis . In vivo studies have also indicated that long-term exposure to this compound can result in cumulative toxic effects on tissues and organs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion from the body . The compound’s metabolism can affect its bioavailability and pharmacokinetics, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize to other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis .

Scientific Research Applications

Chemistry: 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

  • 2-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

  • 3-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde

Uniqueness: 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is distinguished by its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties due to the position of the bromine and formyl groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSWBYPSZSEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724472
Record name 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-12-6
Record name 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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